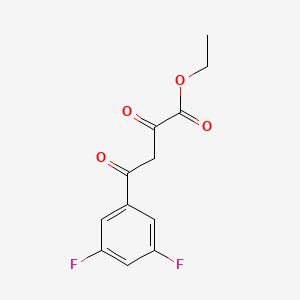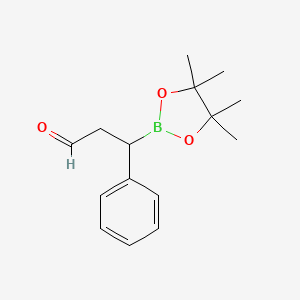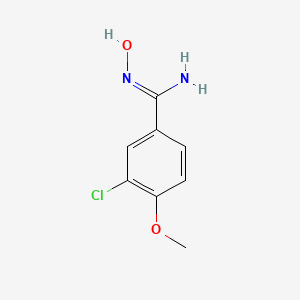
4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester is an organic compound that features a difluorophenyl group attached to a dioxo-butyric acid ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid methyl ester
- 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid propyl ester
- 4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid isopropyl ester
Uniqueness
4-(3,5-Difluoro-phenyl)-2,4-dioxo-butyric acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in various applications. The presence of the difluorophenyl group also imparts distinct electronic properties, making it valuable for specific chemical and biological studies.
Propiedades
Fórmula molecular |
C12H10F2O4 |
|---|---|
Peso molecular |
256.20 g/mol |
Nombre IUPAC |
ethyl 4-(3,5-difluorophenyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C12H10F2O4/c1-2-18-12(17)11(16)6-10(15)7-3-8(13)5-9(14)4-7/h3-5H,2,6H2,1H3 |
Clave InChI |
YBCIANPVZUCVDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13890474.png)
![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13890477.png)



![4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol](/img/structure/B13890508.png)




![(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13890533.png)

![(R)-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13890566.png)
